molecular formula C20H19N5O B14229420 N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide CAS No. 827317-15-7

N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide

Cat. No.: B14229420
CAS No.: 827317-15-7
M. Wt: 345.4 g/mol
InChI Key: QYHIFTRYUIFBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide” is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups, resulting in reduced analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, indole derivatives are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be studied for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.

Industry

Industrially, the compound could be used in the development of new materials, dyes, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide” would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Anilinoethyl)-2-(1H-indol-3-yl)-2H-indole-5-carboxamide
  • N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-yl)-2H-indole-5-carboxamide

Uniqueness

The uniqueness of “N-(2-Anilinoethyl)-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide” lies in its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

827317-15-7

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2-anilinoethyl)-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C20H19N5O/c26-20(22-11-10-21-16-4-2-1-3-5-16)14-6-7-17-15(12-14)13-19(24-17)18-8-9-23-25-18/h1-9,12-13,21,24H,10-11H2,(H,22,26)(H,23,25)

InChI Key

QYHIFTRYUIFBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCNC(=O)C2=CC3=C(C=C2)NC(=C3)C4=CC=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.